Product packaging for 4'-Chlorodiazepam(Cat. No.:CAS No. 14439-61-3)

4'-Chlorodiazepam

Cat. No.: B374661
CAS No.: 14439-61-3
M. Wt: 319.2 g/mol
InChI Key: PUMYFTJOWAJIKF-UHFFFAOYSA-N
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Description

Classification as a Benzodiazepine (B76468) Derivative and Research Chemical

4'-Chlorodiazepam is classified as a benzodiazepine derivative. wikipedia.orgcaymanchem.com However, it is distinguished from typical benzodiazepines by its lack of affinity for GABA-A receptors, the primary target of most drugs in this class. wikipedia.orgsigmaaldrich.com Instead, it acts as a potent and selective ligand for the mitochondrial translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). sigmaaldrich.comdcchemicals.com This distinct mechanism of action means it does not produce the usual effects associated with benzodiazepines. wikipedia.orgsigmaaldrich.com

Due to its unique properties and limited therapeutic application, this compound is primarily categorized as a research chemical. caymanchem.com It is intended for use in laboratory and forensic applications to investigate the function of the TSPO protein in various physiological and pathological processes. wikipedia.orgcaymanchem.com

Nomenclature and Related Compounds: Ro5-4864 and Isomeric Relationships (e.g., Diclazepam)

The compound is known by several synonyms, most notably Ro5-4864. caymanchem.comdrugsandalcohol.ie Its systematic IUPAC name is 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one. wikipedia.orgdrugsandalcohol.iecfsre.org

An important aspect of this compound's chemical identity is its isomeric relationship with diclazepam. cfsre.orgdrugsandalcohol.ie Both compounds are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. cfsre.org Specifically, this compound is the 4'-chloro isomer, while diclazepam is the 2'-chloro isomer. drugsandalcohol.iewikipedia.orgwikipedia.org This seemingly minor structural difference results in vastly different pharmacological activities. While diclazepam exhibits typical benzodiazepine effects, this compound's actions are mediated through the TSPO. taylorandfrancis.com

Compound Name Synonyms IUPAC Name CAS Number Molecular Formula
This compoundRo5-4864, 4'Cl-Diazepam7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one14439-61-3C16H12Cl2N2O
Diclazepam2'-Chlorodiazepam, Ro5-34487-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one2894-68-0C16H12Cl2N2O

Historical Context and Emergence in Research

This compound, under the code name Ro5-4864, was developed during the extensive research into benzodiazepine derivatives. While the initial goal of benzodiazepine research was to find compounds with therapeutic potential for anxiety and other neurological disorders, the unique properties of this compound steered its path towards becoming a valuable research tool. wikipedia.org

Its emergence in the scientific literature is closely tied to the discovery and characterization of the "peripheral benzodiazepine receptor" (PBR), now known as TSPO. sigmaaldrich.comnih.gov Researchers found that Ro5-4864 was a potent ligand for this receptor, which led to its widespread use in studies aimed at understanding the role of TSPO in various cellular processes. wikipedia.orgnih.gov Despite its convulsant effects at higher doses, at lower concentrations, it has demonstrated neuroprotective properties, further solidifying its importance in neurotoxicity research. wikipedia.orgsigmaaldrich.com The first detection of this compound in the United States by forensic laboratories was reported in May 2023, from a case collected in 2020, highlighting its appearance as a novel substance in forensic toxicology. drugsandalcohol.iecfsre.orgdrugsandalcohol.ie

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12Cl2N2O B374661 4'-Chlorodiazepam CAS No. 14439-61-3

Properties

IUPAC Name

7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMYFTJOWAJIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041116
Record name 4′-Chlorodiazepam
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Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14439-61-3
Record name Ro 5-4864
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Record name 4-Chlorodiazepam
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Record name 4′-Chlorodiazepam
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Record name 4'-Chlorodiazepam
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Record name CHLORDIAZEPAM
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Synthesis and Advanced Analytical Characterization Methodologies

Chemical Synthesis Pathways and General Methodologies

The synthesis of 4'-Chlorodiazepam, also known as Ro 5-4864, can be achieved through various chemical pathways. One documented method involves the N-methylation of its precursor, 1-desmethyl-4'-chlorodiazepam. osti.govumich.edu A specific example of this is a captive solvent method developed for the rapid N-([¹¹C])methylation of secondary amides, which has been successfully applied to the synthesis of [¹¹C]this compound for use in positron emission tomography (PET) studies. osti.govumich.edu

In this particular synthesis, the alkylation of 1-desmethyl-4'-chlorodiazepam is carried out with [¹¹C]methyl iodide. osti.govumich.edu The reaction takes place in a small volume of acetone (B3395972) that is adsorbed onto acrylic yarn within the injection loop of a liquid chromatograph. osti.govumich.edu The resulting reaction mixture is then directly introduced onto a small, disposable alumina (B75360) chromatographic column for purification. osti.govumich.edu Elution with a pentane:ethanol mixture yields the final product with high chemical and radiochemical purity. osti.govumich.edu This method highlights a streamlined process that integrates synthesis and initial purification steps. umich.edu

Another approach to synthesizing related benzodiazepine (B76468) structures involves starting with amino-substituted benzophenone (B1666685) oximes and their derivatives. drugsandalcohol.ie While the specific synthesis of this compound from these starting materials is not detailed in the provided information, it represents a general pathway for this class of compounds. The synthesis of neurosteroids like pregnenolone (B344588) can be studied in cell lines such as C6-2B glioma cells using precursors like mevalonolactone (B1676541) (MVA), and the production can be influenced by the presence of this compound. pnas.orgpnas.orgnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Analysis

A comprehensive suite of advanced analytical techniques is employed to confirm the structure, determine the purity, and analyze the metabolites of this compound. These methods are crucial for both chemical research and forensic applications. drugsandalcohol.iecaymanchem.comnih.gov

GC-MS is a fundamental technique for the structural confirmation of this compound. drugsandalcohol.ienih.govnih.gov The process involves separating the compound from a mixture using gas chromatography and then analyzing it with a mass spectrometer to determine its mass-to-charge ratio and fragmentation pattern.

In a typical GC-MS analysis, an Agilent 5975 Series GC/MSD or similar instrument can be used. drugsandalcohol.iepolicija.si The sample, diluted in a solvent like methanol, is injected into the GC system. drugsandalcohol.ie The GC oven is programmed with a specific temperature gradient to ensure the separation of the analyte. policija.si For instance, a program might start at 170°C, ramp up to 293°C, and then further to 325°C. policija.si The mass spectrometer, operating under electron ionization (EI) at 70 eV, detects the fragmented ions, providing a characteristic mass spectrum. caymanchem.compolicija.si The mass spectrum of this compound shows prominent peaks that are used for its identification. nih.gov

Table 1: Example GC-MS Parameters for this compound Analysis

Parameter Value
Injector Temperature 280 °C
Oven Program 170°C (1 min), then 8°C/min to 190°C, then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 6.1 min)
MSD Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp. 235 °C
Source Temperature 280 °C
Quadrupole Temperature 180 °C
Scan Range (m/z) 50-550 amu

Data sourced from an analytical report by Policija. policija.si

LC-MS/MS is a highly sensitive and specific method used for the detection and quantification of this compound and its metabolites in various biological matrices. nih.govcuny.edu This technique is particularly valuable in forensic toxicology. cuny.edu

A validated method for the analysis of designer benzodiazepines in blood, including this compound, utilizes LC-MS/MS. cuny.edu The sample preparation typically involves solid-phase extraction. cuny.edu The analysis is performed on a mass spectrometer operating in electrospray positive ionization mode using multiple-reaction monitoring (MRM). cuny.edu This method allows for the qualitative analysis of this compound. cuny.edu It is important to note that this compound and its isomer, diclazepam, as well as their respective metabolites, can exhibit very similar fragmentation patterns in LC-MS/MS. nih.gov Therefore, sufficient chromatographic separation is essential for their unambiguous identification. nih.govresearchgate.net

LC-QTOF-MS is a powerful tool for the characterization of new psychoactive substances like this compound. drugsandalcohol.ienih.gov This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in the confident identification of the compound and its metabolites. drugsandalcohol.iescispace.com

The Center for Forensic Science Research and Education (CFSRE) utilizes LC-QTOF-MS for the confirmation of new drug detections. drugsandalcohol.ie For analysis, a liquid-liquid extraction is performed on the sample, which is then analyzed on a Sciex X500R LC-QTOF-MS or a similar instrument. drugsandalcohol.ie The high-resolution data allows for the differentiation of isomers like this compound and diclazepam when they are chromatographically resolved. drugsandalcohol.ie

Table 2: Example LC-QTOF-MS Parameters for this compound Analysis

Parameter Value
Instrument Agilent 6230B TOF with Agilent 1260 Infinity HPLC
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron
Mobile Phase A 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water
Mobile Phase B 0.1% formic acid in methanol
Flow Rate 1.0 ml/min
Ion Source Dual AJS ESI (positive ion scan mode)
Mass Scan Range 82 to 1000 amu

Data sourced from an analytical report by Policija. policija.si

NMR spectroscopy is an indispensable technique for the definitive structural verification of this compound. drugsandalcohol.ienih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for an unambiguous confirmation of its structure. nih.govpolicija.si

For ¹H NMR analysis, the sample is typically dissolved in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). swgdrug.orgchemicalbook.com The resulting spectrum shows distinct peaks corresponding to the different protons in the molecule, and their chemical shifts, splitting patterns, and integration values are used to assign them to specific positions in the structure. swgdrug.org Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov The structural formula of this compound has been confirmed using NMR analysis in conjunction with other techniques. nih.govpolicija.si

LC-HRMS is a key technology for identifying the metabolites of this compound in biological samples. who.int The high resolution and mass accuracy of this technique enable the tentative identification of metabolites even when reference standards are not available. researchgate.net

The in vitro phase I metabolism of this compound has been studied using pooled human liver microsomes. nih.gov The biotransformation primarily involves N-dealkylation and hydroxylation. nih.gov The resulting metabolites can be analyzed using LC-HRMS to determine their elemental composition and propose their structures. researchgate.net This approach has been used to identify potential metabolites such as 3-hydroxy-4'-chlorodiazepam, nor-4'-chlorodiazepam, and 3-hydroxy-nor-4'-chlorodiazepam. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) in Benzodiazepine Detection

High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced iteration of thin-layer chromatography (TLC), offering enhanced resolution, sensitivity, and the capability for quantitative analysis. nih.gov This technique is frequently employed in the identification of benzodiazepines due to its rapidity, specificity, and cost-effectiveness, as it does not necessitate sophisticated equipment for basic analysis. researchgate.net HPTLC's utility in pharmaceutical analysis is significant, providing a robust and efficient tool for the quantitative assessment of compounds. nih.gov The method's advantages include the use of high-quality TLC plates with finer stationary phase particles, which results in superior separation and resolution. nih.gov For the analysis of this compound and its analogues, HPTLC serves as a valuable screening and identification method. researchgate.netnih.gov

The core of the HPTLC technique involves spotting the sample on a stationary phase, typically a silica (B1680970) gel 60 F254 plate, and developing it with a suitable mobile phase. researchgate.netijpsr.com The choice of mobile phase is critical for achieving effective separation of different benzodiazepines. Researchers have identified various solvent systems for this purpose. For instance, a mixture of chloroform and glacial acetic acid (9:1, v/v) has been successfully used for the separation and quantification of seven common benzodiazepines. researchgate.net Another effective mobile phase for a range of benzodiazepines was found to be a combination of acetone, toluene, ethanol, and ammonia (B1221849) (45:45:7:3). ijpsr.com For diazepam, a structural relative of this compound, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (7:3 v/v) yielded an RF value of 0.34. akjournals.com

Following development, the separated compounds on the HPTLC plate are visualized, often under UV light, and can be quantified using densitometry. researchgate.netresearchgate.net This allows for the determination of the concentration of the detected substances. The method has been validated for routine quality control and forensic analysis, demonstrating good precision, accuracy, and recovery for various benzodiazepines. researchgate.netijfans.org For example, a UV densitometric HPTLC method for nitrazepam analysis showed a mean recovery of 98.80% from pure powder and 98.86% from tablets. researchgate.net The technique is sensitive, with detection limits for some benzodiazepines reported to be in the range of 0.01 to 0.02 µg/mL. ijfans.org

The coupling of HPTLC with mass spectrometry (HPTLC-MS) further enhances its analytical power, allowing for the accurate identification of the separated compounds by obtaining their mass-to-charge ratio (m/z). researchgate.net This combination is particularly useful in forensic toxicology for the unambiguous detection and quantification of benzodiazepines in biological samples like urine. researchgate.net

HPTLC System Parameters for Benzodiazepine Analysis

Analyte(s) Stationary Phase Mobile Phase (v/v) RF Value(s) Detection
Diazepam Silica Gel Hexane:Ethyl Acetate (7:3) 0.34 UV Densitometry
Nitrazepam Silica Gel F-254 Benzene:Ethanol (5:1) 0.68 UV Densitometry (196 nm)
Clonazepam, Lorazepam, Alprazolam, Diazepam, Flurazepam, Oxazepam, Nitrazepam Silica Gel G 60 F254 Chloroform:Glacial Acetic Acid (9:1) Not Specified UV Light & TLC-MS Interface
Various Benzodiazepines Silica Gel 60 F254 Acetone:Toluene:Ethanol:Ammonia (45:45:7:3) Not Specified Not Specified

Reported Performance Metrics for HPTLC Benzodiazepine Analysis

Analyte(s) Matrix Detection Limit (LOD) Recovery Rate Linearity Range
Six Benzodiazepines Beverages 0.01-0.02 µg/mL 93.7-108.7% 0.5-10 µg/mL
Nitrazepam Pharmaceutical Formulations Not Specified 98.86% (Tablets) 0.25-10.0 µg/spot

Molecular Pharmacology and Receptor Interactions

Interaction with the Translocator Protein (TSPO, 18 kDa)

The Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), is an 18 kDa protein predominantly located in the outer mitochondrial membrane of cells throughout the body nih.govnih.govmdpi.com. TSPO is a conserved protein involved in a variety of cellular processes, including cholesterol transport, steroid hormone synthesis, regulation of mitochondrial function, inflammation, and apoptosis nih.govresearchgate.net.

4'-Chlorodiazepam, also identified as Ro5-4864, is recognized as a potent and selective ligand for TSPO mdpi.comacs.orgresearchgate.netoup.com. Unlike typical benzodiazepines, this compound exhibits minimal affinity for GABAA receptors, distinguishing its pharmacological profile mdpi.comacs.orgresearchgate.net. Its interaction with TSPO is characterized by high binding affinity, typically in the nanomolar range. Studies report binding affinity constants (Kd) for TSPO in rats around 3.5 nM nih.gov and for human TSPO around 4.4 nM oup.com.

Table 1: Binding Affinity of this compound to TSPO

CompoundTargetAffinity (Kd)Reference
This compoundTSPO (Human)~4.4 nM oup.com
This compoundTSPO (Rat)~3.5 nM nih.gov
This compoundTSPO (Rat)~8.6 nM nih.gov

TSPO's multifaceted roles in cellular physiology are influenced by its interaction with various molecular partners and its localization within the mitochondria. Its functions are particularly prominent in cellular energy metabolism, steroidogenesis, and the regulation of cell death pathways.

A primary function of TSPO is its involvement in the transport of cholesterol from the outer mitochondrial membrane (MOM) to the inner mitochondrial membrane (MIM) nih.govexplorationpub.comworktribe.comcornell.eduacs.orgexplorationpub.com. This process is critical for the synthesis of steroid hormones and other vital lipids. TSPO binds cholesterol with high affinity, facilitating its movement to the MIM where it serves as a substrate for enzymes like cytochrome P450scc (CYP11A1) explorationpub.comworktribe.comcornell.edu.

Research indicates that this compound can inhibit the accumulation of cholesterol within mitochondria, particularly during conditions of cellular stress such as ischemia-reperfusion injury acs.orgexplorationpub.com. This inhibition of cholesterol accumulation is associated with a reduction in the formation of deleterious oxysterols and plays a role in preventing mitochondrial injury acs.orgexplorationpub.com. The mechanism appears to involve a close cooperation between TSPO and the Steroidogenic Acute Regulatory protein (STAR) explorationpub.com.

TSPO is widely considered to be a key mediator in steroidogenesis, the process by which steroid hormones are synthesized nih.govworktribe.comcornell.edu. It facilitates the translocation of cholesterol into the mitochondria, which is the rate-limiting step in this pathway worktribe.com. Ligands of TSPO, including this compound, have been shown to promote steroid hormone production in various cell types and tissues nih.gov. For instance, this compound has been reported to increase testosterone (B1683101) and progesterone (B1679170) levels in specific experimental models oup.com. However, it is important to note that studies using TSPO knockout models have yielded mixed results regarding the absolute necessity of TSPO for steroidogenesis, suggesting potential compensatory mechanisms or alternative pathways nih.govworktribe.comcornell.edu.

TSPO is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), a critical component of mitochondrial function and cell death pathways nih.gov. TSPO is thought to interact with other proteins, such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT), to form or regulate the mPTP complex nih.gov.

Experimental evidence suggests that TSPO ligands, including this compound, can modulate mPTP opening. Specifically, this compound has been shown to delay mPTP opening in contexts of oxidative stress and ischemia-reperfusion injury. This effect is often linked to its ability to reduce mitochondrial cholesterol accumulation and oxidative stress. While TSPO's direct role in mPTP formation has been debated, with some studies indicating that mPTP opening can occur independently of TSPO, a regulatory influence by TSPO ligands is supported.

TSPO is associated with cellular processes that lead to programmed cell death, or apoptosis nih.govnih.gov. TSPO ligands have been observed to promote apoptosis, particularly at higher concentrations, potentially by influencing the function of the mitochondrial permeability pore (MPP). By modulating mitochondrial function, TSPO ligands can also contribute to the inhibition of the mitochondrial apoptosis pathway, for example, by reducing the release of cytochrome c from mitochondria into the cytoplasm nih.gov.

In specific contexts like cardiac ischemia-reperfusion injury, this compound has demonstrated cardioprotective effects by improving cardiomyocyte viability. This protection is associated with a reduction in reactive oxygen species (ROS) production and inhibition of mPTP opening, both of which are events that can trigger apoptosis.

Functional Roles of TSPO in Cellular Processes

Differential Modulation of GABAA Receptors

This compound's interaction with GABAA receptors is characterized by a unique profile that distinguishes it from classical benzodiazepine ligands. Its effects are dependent on specific receptor subunit compositions and can influence GABA-activated chloride channel activity in ways that differ from traditional benzodiazepines.

Lack of Affinity for Classical GABAA Receptor Benzodiazepine Binding Sites

Unlike many benzodiazepine derivatives that bind with high affinity to the classical benzodiazepine binding site on GABAA receptors, this compound exhibits a different affinity profile. Studies indicate that this compound binds with lower affinity to the "classical" benzodiazepine recognition site compared to diazepam pnas.orgwikipedia.org. Furthermore, in specific experimental setups involving [3H]flunitrazepam binding in human brain membranes, this compound (at 2 µM) was found to be largely ineffective, suggesting that it does not predominantly bind to these classical benzodiazepine receptors nih.gov. This observation supports its classification as an atypical benzodiazepine ligand.

Modulation of GABAA Receptor Subunits (e.g., alpha 2, beta 1, gamma 2) and Channel Function

The specific subunits comprising the GABAA receptor complex significantly influence the modulatory effects of this compound. Research has demonstrated that the coexpression of human alpha 2 and beta 1 GABAA receptor subunits alone is sufficient to reconstitute a recognition site for this compound nih.govnih.gov. However, the presence of the gamma 2 subunit is crucial for certain modulatory effects. For instance, in cells coexpressing alpha 1 and beta 1 subunits, this compound did not inhibit GABA-induced chloride currents. Conversely, when the gamma 2 subunit was also present (alpha 1 beta 1 gamma 2), this compound was capable of inhibiting these currents researchgate.netpnas.org. Furthermore, this compound has been shown to modulate homomeric GABAAρ1 receptors in the micromolar concentration range conicet.gov.arnih.gov.

Table 1: Subunit Requirements for this compound Modulation of GABAA Receptors

Receptor Subunit CompositionObserved Effect on [35S]-TBPS Binding / GABA CurrentsReference
alpha 2, beta 1, gamma 2Potentiation of [35S]-TBPS binding nih.govnih.gov
alpha 2, beta 1Reconstituted a recognition site; inhibition of [35S]-TBPS binding observed nih.govnih.gov
alpha 1, beta 1No inhibition of GABA-induced Cl- currents researchgate.netpnas.org
alpha 1, beta 1, gamma 2Inhibition of GABA-induced Cl- currents researchgate.netpnas.org

Influence on GABA-Activated Chloride Channel Activity (e.g., potentiation and inhibition of [35S]-TBPS binding)

This compound's impact on the GABA-activated chloride channel activity is multifaceted. When expressed with alpha 2, beta 1, and gamma 2 subunits, it can lead to a dose-dependent potentiation of tert-[35S]butylbicyclophosphorothionate ([35S]-TBPS) binding to the GABA-activated chloride channel nih.govnih.gov. Conversely, other studies indicate that the recognition site for this compound can inhibit [35S]-TBPS binding to the GABA-activated chloride channel nih.govnih.gov. In neuronal cells, this compound has been observed to inhibit GABA-generated currents in a dose-dependent manner, acting as a negative allosteric modulator for certain GABAA receptor subtypes pnas.orgpnas.org.

Distinction of the this compound Modulatory Site from the Benzodiazepine Site

The binding site through which this compound exerts its effects on GABAA receptors is considered distinct from the classical benzodiazepine binding site. This distinction is supported by several findings, including its lower affinity for the classical site pnas.orgwikipedia.org and the insensitivity of its modulatory actions on GABAAρ1 receptors to flumazenil, a well-established antagonist of the classical benzodiazepine site conicet.gov.ar. Furthermore, this compound's ability to displace picrotoxin (B1677862) more effectively than diazepam suggests a different interaction mechanism or site occupancy compared to classical benzodiazepines pnas.org. The phenylquinolines PK 8165 and PK 9084 have shown effects similar to this compound, further supporting the existence of a unique modulatory site nih.gov.

Other Molecular and Cellular Interactions

Beyond its interactions with GABAA receptors, this compound influences other critical cellular signaling pathways.

Modulation of Insulin-like Growth Factor-I Receptor (IGF-IR) Signaling Pathway (e.g., mTOR, AKT phosphorylation)

This compound, also referred to as Ro-54864 in some literature, has been shown to modulate the insulin-like growth factor-I receptor (IGF-IR) signaling pathway. Specifically, it has been observed to stimulate the expression of the IGF-IR researchgate.netnih.gov. This increase in IGF-IR expression is accompanied by a subsequent upregulation of mTOR expression and enhanced phosphorylation of AKT researchgate.netnih.gov. The IGF-IR signaling pathway, involving molecules like mTOR and AKT, plays a crucial role in regulating cell growth, survival, and metabolism nih.gov. The modulation of this pathway by this compound suggests a broader cellular impact beyond its effects on GABAA receptors.

Table 2: Effects of this compound on IGF-IR Signaling Pathway Components

Pathway ComponentEffect of this compound (Ro-54864)Reference
IGF-IR ExpressionStimulated researchgate.netnih.gov
mTOR ExpressionIncreased researchgate.netnih.gov
AKT PhosphorylationIncreased researchgate.netnih.gov

Compound List

this compound (Ro 5-4864)

Diazepam

PK 8165

PK 9084

PK 11195

DMCM

Flumazenil

Ro15-4513

Alprazolam

Triazolam

Clotiazepam

Midazolam

CGS 20625

CGS 9896

Zolpidem

Bretazenil

Clonazepam

Flunitrazepam

Preclinical Research Findings: in Vitro and in Vivo Models

Cardioprotective Mechanisms

Reduction of Mitochondrial Cholesterol and Oxysterol Accumulation

Studies have indicated that 4'-chlorodiazepam plays a role in modulating mitochondrial cholesterol metabolism, particularly in the context of cellular stress such as ischemia-reperfusion. The translocator protein (TSPO), located on the outer mitochondrial membrane, is known to facilitate cholesterol transport into mitochondria. In conditions like myocardial ischemia-reperfusion, an increase in mitochondrial cholesterol uptake has been observed, leading to the generation of auto-oxidized oxysterols. These oxysterols can promote mitochondrial damage, including lipid peroxidation and increased membrane permeability acs.orgnih.govoup.comnih.govoup.comresearchgate.net.

Research has demonstrated that this compound, as a selective TSPO ligand, can inhibit this accumulation of cholesterol within the mitochondrial matrix during reperfusion acs.orgnih.govoup.comnih.govoup.com. By reducing mitochondrial cholesterol uptake, this compound also curtails the subsequent production of harmful oxysterols. This mechanism is associated with the prevention of mitochondrial injury and the restoration of mitochondrial function, suggesting a cardioprotective role for TSPO ligands acs.orgnih.govoup.comnih.govoup.com.

Table 1: Mitochondrial Cholesterol and Oxysterol Accumulation During Ischemia-Reperfusion

ParameterControl (nmol/mg protein)Ischemia-Reperfusion (nmol/mg protein)Change (%)
Mitochondrial Cholesterol Uptake39.9 ± 3.5189.5 ± 12.2+124.3%
Oxysterol TypeIncrease vs. Control (%)
7α-hydroxycholesterol+173%
7β-hydroxycholesterol+149%
7-ketocholesterol (B24107)+165%
cholesterol-5α,6α-epoxide+165%
cholesterol-5β,6β-epoxide+193%

Data derived from Paradis et al. (2013) nih.gov. Values represent mean ± SEM.

Anti-inflammatory Activity

Counteraction of Interleukin-1 (IL-1) Induced Deregulation of Collagen and DNA Biosynthesis in Cultured Human Chondrocytes

This compound has demonstrated significant anti-inflammatory properties in the context of cartilage metabolism. Interleukin-1 (IL-1) is a key mediator in degenerative joint diseases, known to induce excessive degradation of collagen and proteoglycans in cartilage by inhibiting collagen and DNA biosynthesis researchgate.netnih.govresearchgate.netresearchgate.net. Studies have shown that this compound, acting as an agonist of peripheral benzodiazepine (B76468) receptors, can counteract these IL-1-induced inhibitory effects researchgate.netnih.govresearchgate.net.

The mechanism involves the stimulation of insulin-like growth factor-I receptor (IGF-IR) expression, which in turn leads to increased mTOR expression and AKT phosphorylation. This pathway is distinct from the Ras-Raf-MAPK pathway, which is not affected by this compound in this context researchgate.netnih.gov. Furthermore, while IL-1 can induce apoptosis in chondrocytes, this compound has been observed to inhibit this process, suggesting a protective role mediated through IGF-I receptor signaling and downstream mTOR/AKT pathways researchgate.netnih.govresearchgate.net. These findings position peripheral benzodiazepine receptor agonists, including this compound, as potential therapeutic agents for inflammatory joint diseases researchgate.netnih.govresearchgate.net.

Suppression of Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor (TNF) Activity in Macrophages

Research has established that this compound exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor (TNF), in macrophages stimulated by lipopolysaccharide (LPS) researchgate.netasm.orgnih.govnih.govscience.govresearchgate.net. In thioglycolate-elicited mouse macrophages, this compound was found to be highly effective in suppressing LPS-induced TNF activity, outperforming other benzodiazepine ligands like midazolam and clonazepam asm.orgnih.govnih.gov.

The suppression is dose-dependent, with a 50% inhibitory concentration (IC50) reported at 0.01 µM for this compound, significantly lower than that for midazolam (5 µM) asm.orgnih.gov. The inhibitory effect of this compound on LPS-induced TNF activity was reversed by PK 11195, a known antagonist of peripheral benzodiazepine receptors, underscoring the involvement of these receptors in the observed anti-inflammatory action asm.orgnih.gov. Beyond macrophages, this compound has also been shown to suppress pro-inflammatory effector functions in mast cells and reduce TNF-α and IL-6 secretion in microglia and astrocytes stimulated by TLR ligands researchgate.neten-journal.org.

Table 2: Suppression of LPS-Induced TNF Activity in Macrophages

Ligand50% Inhibitory Concentration (IC50)
This compound0.01 µM
Midazolam5 µM

Data compiled from Matsumoto et al. (1994) asm.org and related studies nih.govnih.gov.

Anti-Cancer Potential (In Vitro Cell Proliferation Studies)

Modulation of Breast Cancer Cell Growth (e.g., BT-20 Human Estrogen- and Progesterone-Receptor Negative Breast Cancer Cells)

In vitro studies suggest that this compound may possess anti-cancer potential, particularly in modulating the proliferation of breast cancer cells. Research has characterized the binding of [3H]Ro5-4864 (this compound) to peripheral benzodiazepine receptors (PBRs) in BT-20 human breast cancer cells, which are negative for estrogen and progesterone (B1679170) receptors nih.gov.

A biphasic effect on cell proliferation has been observed: low concentrations of this compound (100 nM) were found to increase cell growth by 10-20%, while higher concentrations (10-100 µM) significantly inhibited cell proliferation nih.govncats.io. This suggests a complex regulatory role where the compound can either promote or inhibit cell division depending on the concentration. The involvement of PBRs in the growth regulation of certain breast cancer cell lines has been proposed, potentially through energy supply mechanisms nih.govdtic.mil. Furthermore, PBR overexpression has been correlated with aggressive, metastatic breast tumors, indicating PBR's potential role in tumor progression and as a prognostic marker dtic.milacs.org.

Investigation of Analgesic and Antidepressant Effects

While the primary focus of research on this compound has been its role as a TSPO ligand and its effects on mitochondrial function and inflammation, some studies and reviews suggest potential analgesic and antidepressant effects. In vitro studies and rodent models have indicated the possibility of these activities, though detailed mechanisms and robust clinical evidence are less established compared to its other pharmacological actions medkoo.comwikipedia.orgas-1.co.jp. These effects are often noted in conjunction with its neuroprotective properties, which are investigated in the context of TSPO's role in neurotoxicity medkoo.comwikipedia.orgsigmaaldrich.com.

Compound List:

this compound (Ro5-4864)

Diazepam

PK 11195

Midazolam

Clonazepam

TRO40303

Interleukin-1 (IL-1)

Tumor Necrosis Factor (TNF)

Lipopolysaccharide (LPS)

Insulin-like growth factor-I receptor (IGF-IR)

mTOR

AKT

Ras-Raf-MAPK

7α-hydroxycholesterol

7β-hydroxycholesterol

7-ketocholesterol

cholesterol-5α,6α-epoxide

cholesterol-5β,6β-epoxide

BT-20 Human Estrogen- and Progesterone-Receptor Negative Breast Cancer Cells

GABA

GABAA receptors

Translocator Protein 18kDa (TSPO)

Peripheral Benzodiazepine Receptor (PBR)

Metabolism and Biotransformation Pathways

In Vitro Phase I Microsomal Metabolism in Human Liver Microsomes

Studies utilizing pooled human liver microsomes have been instrumental in elucidating the primary metabolic pathways of 4'-Chlorodiazepam. These in vitro models simulate the metabolic environment of the human liver, allowing for the identification of key metabolic transformations. The biotransformation of this compound in this system predominantly involves two major types of reactions: N-dealkylation and hydroxylation. nih.gov

N-dealkylation is a significant metabolic pathway for this compound. nih.gov This reaction involves the removal of the methyl group from the nitrogen atom at position 1 of the benzodiazepine (B76468) ring structure. This process leads to the formation of its primary N-dealkylated metabolite.

The primary metabolite formed through this pathway is nor-4'-chlorodiazepam. The process of N-dealkylation can significantly alter the pharmacological activity of the resulting compound. nih.gov

Table 1: N-Dealkylation Metabolite of this compound

Parent CompoundMetabolic ProcessMetabolite
This compoundN-Dealkylationnor-4'-chlorodiazepam

Hydroxylation is another key Phase I metabolic route for this compound. nih.gov This reaction introduces a hydroxyl (-OH) group onto the molecule, increasing its polarity. In the case of this compound, hydroxylation can occur at different positions on the benzodiazepine structure.

Research has identified hydroxylated metabolites of this compound. One such metabolite is 3-hydroxy-4'-chlorodiazepam. The formation of these hydroxylated derivatives is a common metabolic pathway for many benzodiazepines.

Table 2: Hydroxylation Metabolite of this compound

Parent CompoundMetabolic ProcessMetabolite
This compoundHydroxylation3-hydroxy-4'-chlorodiazepam

It is also plausible that a combination of these metabolic reactions occurs, leading to the formation of metabolites that are both N-dealkylated and hydroxylated, such as 3-hydroxy-nor-4'-chlorodiazepam. researchgate.net

Comparative Metabolic Profiles with Other Designer Benzodiazepines

The metabolic pathways of this compound show similarities and differences when compared to other designer benzodiazepines like norflurazepam and diclazepam.

Norflurazepam , which is itself a metabolite of other benzodiazepines like flurazepam and fludiazepam, undergoes further metabolism. In vitro studies with human liver microsomes have shown that norflurazepam is metabolized into hydroxynorflurazepam and dihydroxynorflurazepam. nih.gov This indicates that, similar to this compound, hydroxylation is a key metabolic step. However, since norflurazepam already lacks the N-alkyl group, N-dealkylation is not a possible metabolic pathway.

Diclazepam , a close structural analog of this compound, exhibits a very similar metabolic profile. Its biotransformation also involves N-demethylation to form delorazepam (which is structurally analogous to nor-4'-chlorodiazepam). wikipedia.org Furthermore, diclazepam metabolism also yields hydroxylated metabolites, including lorazepam and lormetazepam. wikipedia.org A significant analytical challenge arises from the fact that this compound and its metabolites produce nearly identical fragmentation patterns in liquid chromatography-tandem mass spectrometry (LC-MS/MS) as diclazepam and its respective metabolites, necessitating careful chromatographic separation for accurate identification. nih.govscispace.com

Table 3: Comparative Phase I Metabolism of Designer Benzodiazepines

CompoundN-Dealkylation MetaboliteHydroxylation Metabolite(s)
This compound nor-4'-chlorodiazepam3-hydroxy-4'-chlorodiazepam
Norflurazepam Not Applicablehydroxynorflurazepam, dihydroxynorflurazepam
Diclazepam DelorazepamLorazepam, Lormetazepam

This comparative analysis highlights a common theme in the metabolism of these designer benzodiazepines, with N-dealkylation and hydroxylation being the predominant Phase I biotransformation pathways. The structural similarities between these compounds often lead to analogous metabolic fates, a crucial consideration for analytical toxicology and the interpretation of forensic findings. nih.gov

Advanced Analytical Methodologies for Research and Forensic Applications

Challenges in Chromatographic Resolution and Mass Spectrometric Differentiation from Structural Isomers (e.g., Diclazepam) and Metabolites

A primary analytical hurdle in the identification of 4'-chlorodiazepam lies in its structural similarity to other benzodiazepines, most notably its isomer, diclazepam (2'-chlorodiazepam). cfsre.org Both compounds possess the same molecular formula and mass, making their differentiation by mass spectrometry alone challenging without adequate chromatographic separation. cfsre.org The successful resolution of this compound from diclazepam has been reported, highlighting the necessity of high-resolution chromatographic techniques. cfsre.org

The differentiation of this compound from its potential metabolites presents another layer of complexity. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, the metabolism of structurally similar benzodiazepines typically involves N-dealkylation, hydroxylation, and glucuronidation. These metabolic transformations result in compounds with mass shifts that can be detected by mass spectrometry. However, co-elution of the parent drug with its metabolites can lead to ion suppression or enhancement effects in the mass spectrometer, complicating accurate quantification. Therefore, achieving chromatographic separation of the parent compound from its metabolites is critical for unambiguous identification and quantification.

Key Challenges:

Isomeric Differentiation: this compound and its structural isomers, such as diclazepam, have identical molecular weights, necessitating effective chromatographic separation for accurate identification.

Metabolite Differentiation: The mass spectrometric profiles of metabolites can be similar to the parent compound, requiring chromatographic resolution to avoid analytical ambiguity.

Matrix Effects: Co-elution of isomers or metabolites with endogenous components in biological samples can interfere with mass spectrometric detection and quantification.

Application of Advanced Spectroscopic and Chromatographic Techniques in Identification and Characterization

To address the challenges mentioned above, forensic and research laboratories employ a suite of advanced analytical techniques for the unambiguous identification and characterization of this compound. drugsandalcohol.ie

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of benzodiazepines. gcms.cz For this compound, GC-MS analysis provides characteristic fragmentation patterns that can be used for its identification. nih.gov The mass spectrum of this compound shows a prominent top peak at m/z 290, with other significant peaks at m/z 317 and 292. nih.gov These fragments correspond to specific cleavages of the molecule and contribute to a unique fingerprint for identification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique offers high mass accuracy and resolution, making it particularly valuable for the analysis of NPS. drugsandalcohol.ie LC-QTOF-MS has been successfully used in the identification of this compound in forensic casework. drugsandalcohol.ie The high resolving power of QTOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of new compounds. nih.gov While not typically used for routine screening, NMR is invaluable for the definitive characterization of reference standards of new psychoactive substances like this compound. drugsandalcohol.ienih.gov It provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure, including the position of the chlorine atom on the phenyl ring, which differentiates it from its isomers. nih.govnih.gov

TechniqueApplication in this compound AnalysisKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Provides characteristic fragmentation patterns for identification.Well-established, robust, and widely available.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)Offers high mass accuracy and resolution for confident identification.High sensitivity and specificity, suitable for complex matrices.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides definitive structural elucidation of the compound.Unambiguous structural information, crucial for characterizing new substances.

Strategies for Improved Chromatographic Separation in Complex Biological Matrices

The analysis of this compound in biological matrices such as blood, urine, and oral fluid is complicated by the presence of numerous endogenous compounds that can interfere with the analysis. nih.gov Effective sample preparation is therefore a critical step to ensure reliable and accurate results. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for the extraction of benzodiazepines from biological samples. nih.gov It involves the partitioning of the analyte between the aqueous biological matrix and an immiscible organic solvent. nih.gov The choice of solvent and pH are critical parameters that need to be optimized to achieve high extraction efficiency for this compound. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE has become an increasingly popular alternative to LLE due to its potential for higher sample throughput and cleaner extracts. fishersci.comchromatographyonline.com Various SPE sorbents, including polymeric and mixed-mode phases, can be utilized for the extraction of benzodiazepines. biotage.co.jp The selection of the appropriate sorbent and optimization of the wash and elution steps are crucial for removing matrix interferences and achieving high recovery of this compound. fishersci.com

Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the convenience of a solid-phase format. biotage.co.jpbiotage.com The aqueous sample is absorbed onto an inert solid support, and the analytes are then eluted with a water-immiscible organic solvent. biotage.co.jp SLE offers a simplified workflow and can provide high extraction efficiencies for benzodiazepines. biotage.co.jp

Extraction TechniquePrincipleAdvantages for this compound Analysis
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Well-established, versatile, and can be optimized for high recovery.
Solid-Phase Extraction (SPE)Adsorption of the analyte onto a solid sorbent followed by selective elution.High sample throughput, cleaner extracts, and potential for automation.
Supported Liquid Extraction (SLE)LLE performed on a solid support, simplifying the workflow.Combines the efficiency of LLE with the convenience of SPE.

Role in Monitoring New Psychoactive Substances (NPS)

This compound has been identified as a new psychoactive substance, and its emergence is monitored by forensic and public health organizations. cfsre.orgdrugsandalcohol.iecfsre.org The inclusion of this compound in NPS monitoring programs is essential for understanding its prevalence, patterns of use, and potential public health impact. cfsre.org Comprehensive analytical methodologies, such as LC-QTOF-MS, are instrumental in the real-time identification of new benzodiazepines like this compound in seized materials and biological samples from forensic cases. drugsandalcohol.iecfsre.org The data generated from these analyses contribute to trend analysis and the early detection of emerging drug threats. cfsre.org

The identification of this compound in a toxicology case from 2020, although confirmed later, underscores the importance of retrospective data analysis in NPS monitoring. cfsre.orgdrugsandalcohol.ie High-resolution mass spectrometry data can be re-interrogated for the presence of newly identified NPS, providing valuable insights into their historical emergence and distribution.

Specialized Chromatographic Techniques for Mitochondrial Studies (e.g., Cardiac Mitochondrial Membrane Chromatography (CMMC)-TOFMS)

Recent research has highlighted the interaction of this compound with mitochondrial proteins, particularly the translocator protein (18 kDa), and its effects on cardiac function. nih.gov The study of such interactions at the molecular level can be facilitated by specialized analytical techniques.

Cardiac Mitochondrial Membrane Chromatography (CMMC)-TOFMS: This novel technique involves the immobilization of cardiac mitochondrial membranes onto a chromatographic stationary phase. semanticscholar.org This allows for the study of drug-mitochondrial membrane interactions in a dynamic system. semanticscholar.org When coupled with high-resolution mass spectrometry (TOFMS), CMMC can be a powerful tool for screening compounds that bind to mitochondrial targets and for characterizing these interactions. semanticscholar.org

While the direct application of CMMC-TOFMS to this compound has not been explicitly reported, this technique holds significant potential for investigating its binding to cardiac mitochondrial proteins. Such studies could provide valuable insights into the molecular mechanisms underlying the observed effects of this compound on cardiac function and could aid in the discovery of new ligands targeting mitochondrial proteins. nih.govsemanticscholar.org

Comparative Analysis and Structure Activity Relationship Sar Insights

Differentiation from Classical Benzodiazepines (e.g., Diazepam, Clonazepam) Based on Receptor Binding and Functional Outcomes

Classical benzodiazepines, such as Diazepam and Clonazepam, are well-established positive allosteric modulators (PAMs) of GABAA receptors. They bind to a specific site at the interface of the α and γ subunits, enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening wikipedia.orgfrontiersin.org. This potentiation of GABAergic neurotransmission underlies their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties wikipedia.orgfrontiersin.orgtandfonline.com.

In contrast, 4'-Chlorodiazepam (also known as Ro 5-4864) exhibits a significantly different pharmacological profile. While it is structurally related to diazepam, it generally lacks affinity for the classical benzodiazepine (B76468) binding site on GABAA receptors sigmaaldrich.comwikipedia.orgmerckmillipore.com. Instead, research indicates that this compound interacts with a distinct modulatory site on GABAA receptors, or in some cases, primarily interacts with the mitochondrial translocator protein 18kDa (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR) sigmaaldrich.comwikipedia.orgmerckmillipore.comnih.govcollectionscanada.gc.caacs.org.

Studies investigating the functional outcomes of this compound's interaction with GABAA receptors have revealed it can act as a negative allosteric modulator (NAM) or exhibit biphasic effects, depending on the GABA concentration and receptor subtype conicet.gov.arresearchgate.netnih.govpnas.orgnih.gov. For instance, in some experimental setups, this compound has been shown to inhibit GABA-generated currents, a stark contrast to the potentiating effects of diazepam nih.govpnas.org. This negative modulation is often associated with proconvulsant effects, rather than the anticonvulsant actions typical of classical benzodiazepines pnas.org.

Furthermore, the subunit composition of GABAA receptors plays a critical role in determining the effects of benzodiazepines. Classical benzodiazepines like diazepam primarily modulate receptors containing α1, α2, α3, or α5 subunits frontiersin.orgpnas.orgnih.gov. However, studies on this compound have highlighted specific subunit requirements for its interaction. For example, the presence of the γ2 subunit appears necessary for this compound to inhibit GABA-induced currents in some experimental models nih.govpnas.org. Conversely, its interaction with GABAAρ1 receptors shows differential effects compared to diazepam, with diazepam producing potentiation while this compound induces biphasic effects conicet.gov.arresearchgate.net.

The binding affinity of this compound to the classical benzodiazepine site is generally lower than that of diazepam researchgate.netpnas.org. Moreover, it has been observed that this compound can displace picrotoxin (B1677862), a GABA receptor antagonist, more effectively than diazepam, suggesting a distinct binding interaction pnas.org.

Significance of the 4'-Chloro Substitution in Pharmacological Profile

The presence of the chlorine atom at the 4' position of the phenyl ring in this compound is a key structural feature that significantly alters its pharmacological profile compared to its non-chlorinated analog, diazepam. This substitution shifts its primary interaction away from the central benzodiazepine receptor site towards the peripheral benzodiazepine receptor (TSPO) sigmaaldrich.comwikipedia.orgmerckmillipore.comnih.govcollectionscanada.gc.caacs.org.

This altered receptor preference is crucial for its distinct functional outcomes. While diazepam, acting on central GABAA receptors, produces anxiolytic and sedative effects, this compound's interaction with TSPO and its differential effects on GABAA receptors (often negative modulation) can lead to anxiogenic and convulsant properties sigmaaldrich.comwikipedia.orgpnas.org. The 4'-chloro substitution is also implicated in its lower affinity for the classical benzodiazepine binding site researchgate.netpnas.org and its ability to modulate GABAA receptors containing specific subunits, such as the α2 subunit, in a manner distinct from diazepam nih.govnih.gov.

The structural change also influences its interaction with other cellular targets. For instance, this compound is a potent ligand for TSPO, a protein involved in various cellular processes, including steroidogenesis and mitochondrial function sigmaaldrich.comwikipedia.orgmerckmillipore.comnih.govacs.orgnih.govwikigenes.orgnih.gov. This interaction is not observed with diazepam, which primarily targets the central nervous system via GABAA receptors.

Distinct GABAA Receptor Modulatory Properties Compared to Diazepam

The GABAA receptor modulatory properties of this compound are markedly distinct from those of diazepam. Diazepam is a classical positive allosteric modulator (PAM) of GABAA receptors, enhancing GABA's inhibitory effects wikipedia.orgfrontiersin.orgpnas.org. This potentiation is typically observed across GABAA receptor subtypes containing α1, α2, α3, or α5 subunits frontiersin.orgpnas.orgnih.gov.

In contrast, this compound can act as a negative allosteric modulator (NAM) of GABAA receptors in certain contexts, reducing GABA-evoked currents nih.govpnas.org. This difference in modulation is evident in studies using specific GABAA receptor subunit combinations. For example, while diazepam effectively potentiates GABA-evoked responses in receptors containing α1, α2, α3, or α5 subunits, this compound's effects are more varied and often inhibitory, particularly in receptors requiring the γ2 subunit conicet.gov.arresearchgate.netnih.govpnas.org.

Future Research Trajectories

Elucidation of Specific Molecular Determinants for TSPO Ligand Binding and Subsequent Functional Modulation

The Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, is an 18 kDa transmembrane protein located on the outer mitochondrial membrane. It plays a role in cholesterol transport, steroidogenesis, and has been implicated in various cellular functions, including neuroinflammation nih.govplos.orgworktribe.com. 4'-Chlorodiazepam (also known as Ro5-4864) is recognized as a potent ligand for TSPO wikipedia.org. Research is needed to precisely map the binding site of this compound on TSPO at a molecular level. Understanding the specific amino acid residues within TSPO that interact with this compound, and how the chlorine atom at the 4' position influences these interactions, is crucial for developing more targeted TSPO ligands nih.govresearcher.life. Studies have shown that TSPO's structure, characterized by five transmembrane alpha helices, creates a binding pocket for ligands nih.gov. Further investigation into how this compound binding alters TSPO's conformation and its downstream functional consequences, such as its role in cholesterol transport and potential modulation of steroidogenesis, is warranted plos.orgnih.govpnas.orgoup.com. The interaction of TSPO with other mitochondrial proteins like VDAC and ANT is also an area that requires deeper exploration in relation to this compound's binding plos.orgworktribe.com.

In-depth Exploration of Sex-Dependent Mechanisms in Neuronal Modulation

Emerging research suggests that this compound exhibits sex-dependent effects on neuronal development. A study indicated that this compound accelerated the maturation of male hippocampal neurons while having no significant effect on female neurons, which already displayed advanced neuritogenesis csic.esnih.gov. This highlights a potential role for TSPO in sex-specific neurodevelopmental processes. Future research should aim to elucidate the underlying mechanisms driving these sex differences. This could involve investigating the influence of sex hormones, such as estradiol (B170435) and testosterone (B1683101), on TSPO expression and function in neuronal cells, and how these hormonal interactions are modulated by this compound csic.esmdpi.com. Understanding these sex-dependent pathways could lead to sex-specific therapeutic strategies for neurological conditions.

Mechanistic Investigations into Analgesic and Antidepressant Properties

While this compound is primarily known for its TSPO binding, preliminary findings suggest potential analgesic and antidepressant properties semanticscholar.org. However, the precise mechanisms through which it might exert these effects remain largely unexplored. Future research should focus on identifying the specific neurochemical pathways and molecular targets involved. For instance, investigations could explore its interaction with neurotransmitter systems beyond GABA, or its influence on neuroinflammatory markers that are implicated in pain and depression wikipedia.orgsemanticscholar.org. Understanding how this compound modulates neuronal circuits associated with pain perception and mood regulation is essential for validating these potential therapeutic applications.

Comprehensive Characterization of Long-term Biotransformation Pathways and Metabolite Activity

The metabolism of benzodiazepines, including this compound, is a complex process involving hepatic enzymes like CYP3A4 and CYP2C19 nih.govwikipedia.orgdrugbank.compharmgkb.org. While diazepam is known to be metabolized into active compounds like desmethyldiazepam (nordiazepam), temazepam, and oxazepam nih.govwikipedia.orgdrugbank.comtestbook.commedcentral.com, the specific biotransformation pathways and the pharmacological activity of this compound's metabolites require thorough characterization. Research should aim to identify all major metabolites of this compound and assess their individual binding affinities to TSPO and other potential targets, as well as their pharmacokinetic profiles over extended periods. This comprehensive understanding is crucial for predicting the long-term effects and potential drug-drug interactions.

Development of Novel Analytical Methods for Enhanced Isomeric and Metabolite Differentiation in Biological Systems

Accurate and sensitive analytical methods are critical for detecting and quantifying this compound and its metabolites in biological matrices. Given the structural similarity of this compound to other benzodiazepines, such as diclazepam (2'-chlorodiazepam), there is a need for methods that can effectively differentiate between these isomers and their respective metabolites nih.govcfsre.orgscispace.com. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) are valuable for this purpose nih.govresearchgate.nettandfonline.commdpi.com. Future research should focus on developing and validating novel analytical strategies, potentially incorporating advanced chromatographic techniques or mass spectrometry approaches, to achieve enhanced resolution and sensitivity for precise isomeric and metabolite identification in complex biological samples.

Q & A

Basic Research Question: What are the primary mechanisms by which 4'-chlorodiazepam exerts cardioprotective effects in doxorubicin-treated cardiomyocytes?

Methodological Answer:
this compound binds to the mitochondrial translocator protein (TSPO), inhibiting reactive oxygen species (ROS) production and mitochondrial permeability transition pore (mPTP) opening. Key experimental steps include:

  • Isolation of adult cardiomyocytes : Treat cells with 20 µM doxorubicin for 18 hours after 30-minute pre-incubation with this compound (1–100 µM) .
  • ROS measurement : Use fluorescent probes (e.g., DCFH-DA) and confocal microscopy to quantify ROS levels .
  • mPTP opening assay : Monitor mitochondrial membrane potential (∆Ψm) with tetramethylrhodamine methyl ester (TMRM) or calcein-AM .
  • Contractility analysis : Track sarcomere shortening using high-speed video microscopy .

Advanced Research Question: How do subunit compositions of GABAA receptors influence the modulatory effects of this compound?

Methodological Answer:
this compound enhances GABA responses in receptors containing α2 and β1 subunits but not α1 or α3. Experimental validation involves:

  • Heterologous expression systems : Transfect HEK-293 cells with human GABAA receptor subunits (e.g., α2β1γ2 vs. α1β1γ2) .
  • Electrophysiology : Use patch-clamp recordings to measure GABA-induced currents (e.g., 10 µM GABA) with/without 100 µM this compound .
  • Radioligand binding : Assess modulation using [<sup>35</sup>S]TBPS binding to GABA-activated chloride channels .

Basic Research Question: What experimental models are suitable for studying this compound's neuroprotective effects?

Methodological Answer:

  • Astrocyte models : Use T98G astrocyte lines exposed to glucose deprivation. Measure cell viability (MTT assay) and mitochondrial integrity (JC-1 staining for ∆Ψm) after treatment with 10–50 µM this compound .
  • In vivo ischemia-reperfusion : Administer this compound (e.g., 1–5 mg/kg) pre- or post-ischemia in rodents. Assess infarct size via TTC staining and mitochondrial cholesterol accumulation via Western blotting (STAR protein levels) .

Advanced Research Question: How can researchers resolve contradictions in the effective concentration range of this compound across different model systems?

Methodological Answer:
Discrepancies (e.g., nM vs. µM potency) arise from species-specific receptor subtypes or assay conditions. Strategies include:

  • Dose-response profiling : Test this compound (1 nM–100 µM) in parallel models (e.g., insect neurons vs. mammalian RDL homo-oligomers) .
  • Receptor subunit screening : Compare potency in α2β1-containing receptors (human) vs. Drosophila RDL channels .
  • Pharmacokinetic analysis : Measure drug accumulation in mitochondria using radiolabeled [<sup>11</sup>C]this compound and PET imaging .

Basic Research Question: What methods are used to assess this compound's impact on mitochondrial cholesterol transport during cardiac ischemia-reperfusion?

Methodological Answer:

  • Mitochondrial isolation : Purify mitochondria from heart tissue post-ischemia.
  • Western blotting : Quantify steroidogenic acute regulatory (STAR) protein levels using COX-IV as a loading control .
  • Pharmacological inhibition : Co-administer this compound (1–10 µM) with pravastatin to block cholesterol synthesis. Analyze mitochondrial sterol content via gas chromatography .

Advanced Research Question: How does this compound interact with TSPO's cholesterol-binding site to confer cardioprotection?

Methodological Answer:
this compound binds to a site distinct from TSPO's cholesterol pocket. Key approaches:

  • Competitive binding assays : Use TRO40303 (cholesterol-site ligand) and PK 11195 (TSPO antagonist) to map binding interactions .
  • Molecular docking : Simulate ligand-TSPO interactions using cryo-EM structures of TSPO .
  • Functional assays : Measure mPTP opening in TSPO-knockout cardiomyocytes vs. wild-type to isolate TSPO-specific effects .

Basic Research Question: What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

Methodological Answer:

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Apply Tukey’s test for multi-group comparisons (e.g., mitochondrial STAR levels across treatment groups) .
  • Power analysis : Ensure sample sizes (n ≥ 3) to detect ≥20% effect sizes with α = 0.05 .

Advanced Research Question: Why does this compound exhibit dual modulatory effects (potentiation vs. inhibition) on GABAA receptors?

Methodological Answer:
The effect depends on subunit composition and GABA concentration:

  • Low GABA (sub-saturating) : 100 µM this compound potentiates α2β1 receptors by 180% via allosteric modulation .
  • High GABA (saturating) : No potentiation observed due to receptor saturation .
  • Antagonism studies : Co-apply β-carbolines (e.g., 3-HMC) to reverse this compound effects, confirming competitive interactions .

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